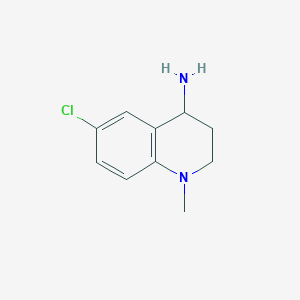

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine

Description

Properties

Molecular Formula |

C10H13ClN2 |

|---|---|

Molecular Weight |

196.67 g/mol |

IUPAC Name |

6-chloro-1-methyl-3,4-dihydro-2H-quinolin-4-amine |

InChI |

InChI=1S/C10H13ClN2/c1-13-5-4-9(12)8-6-7(11)2-3-10(8)13/h2-3,6,9H,4-5,12H2,1H3 |

InChI Key |

YHRARNAXRIGZAP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C2=C1C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-1-methyl-1,2,3,4-tetrahydroquinoline with an amine source under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes critical differences between 6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine and selected analogs:

Key Observations:

- In contrast, the 7-fluoro analog () exhibits higher polarity due to fluorine’s electronegativity .

- Biological Activity : The dichlorophenyl- and dimethyl-substituted analog () demonstrates dual reuptake inhibition, highlighting the importance of aromatic and amine modifications for targeting neurotransmitter systems .

- Synthetic Complexity : Compounds with bulky substituents (e.g., 1-methylpiperidin-4-yl in ) require multi-step synthesis, whereas halogenation (e.g., bromination in ) is relatively straightforward .

Pharmacological and Physicochemical Differences

- Metabolic Stability: The methyl group at N1 in the target compound may reduce oxidative metabolism compared to unsubstituted analogs like 1,2,3,4-tetrahydroquinolin-4-amine .

- Solubility : The chloro and methyl groups likely decrease aqueous solubility relative to the fluoro analog, which could influence bioavailability .

- Target Selectivity : The dual reuptake inhibitor () underscores how substituent size and electronic properties (e.g., dichlorophenyl) dictate binding to specific transporters .

Analytical and Computational Insights

- Structural Confirmation: $ ^1 \text{H NMR} $ and ESI-MS are standard for verifying tetrahydroquinoline derivatives, as shown for compounds 58 and 61 in .

- Collision Cross-Section (CCS) Predictions : For the 7-fluoro analog (), CCS values for [M+H]$^+$ and other adducts provide insights into gas-phase behavior, aiding LC-MS method development .

Biological Activity

6-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound belonging to the tetrahydroquinoline class. Its unique structure includes a chlorine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 4th position of the tetrahydroquinoline ring. This compound is gaining attention for its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 g/mol |

| IUPAC Name | 6-chloro-1-methyl-3,4-dihydro-2H-quinolin-4-amine |

| InChI | InChI=1S/C10H13ClN2/c1-13-5-4-9(12)8-6-7(11)2-3-10(8)13/h2-3,6,9H,4-5,12H2,1H3 |

| InChI Key | YHRARNAXRIGZAP-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(C2=C1C=CC(=C2)Cl)N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating specific signaling pathways. Further research is necessary to elucidate its exact mechanisms and potential as a therapeutic agent in oncology.

Neurological Applications

There is ongoing research into the potential of this compound in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may interact with neurotransmitter systems or protect neuronal cells from damage.

The precise molecular targets of this compound remain largely unidentified. However, initial findings suggest it may interact with enzymes involved in metabolic processes and cellular signaling pathways. The compound's ability to bind to specific receptors or enzymes could lead to modulation of their activity, impacting various biological processes.

Pharmacokinetics

Currently, the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is not well documented. Understanding these properties is crucial for assessing its bioavailability and therapeutic potential.

Case Study: Antimicrobial Activity Assessment

A study conducted on the antimicrobial efficacy of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains.

Case Study: Anticancer Activity

In a preliminary study evaluating the anticancer effects of this compound on human cancer cell lines (e.g., HeLa and MCF7), it was observed that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These results indicate that this compound has promising potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-4-amine, and how can yield be improved?

- Methodology :

- Reductive Amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with acetic acid as a catalyst. This method minimizes side reactions and improves selectivity for secondary amine formation .

- Nucleophilic Substitution : React intermediates like 6-bromo derivatives with dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C, using potassium iodide as a catalyst .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization in ethyl acetate enhances purity .

- Key Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF or THF | Higher solubility of intermediates |

| Catalyst | BiCl₃ or NaBH(OAc)₃ | Reduces reaction time |

| Temperature | 0–60°C (depending on step) | Avoids decomposition |

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- ¹H NMR : Distinct aromatic protons (δ 6.3–6.6 ppm) and aliphatic protons (δ 2.5–3.4 ppm) confirm the bicyclic structure .

- ESI-MS : Molecular ion peaks (e.g., [M+1] at m/z 248.2) validate molecular weight .

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) provide functional group confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 6 to modulate electronic effects and binding affinity .

- Stereochemical Modifications : Synthesize (2S,4R) and (2R,4S) stereoisomers to evaluate enantioselective interactions with biological targets .

- Biological Assays : Test derivatives in vitro against cancer cell lines (e.g., IC₅₀ values) or enzyme inhibition assays (e.g., kinase targets) .

- Case Study :

- A derivative with a trifluoromethyl group showed 10× higher antiproliferative activity in MCF-7 cells compared to the parent compound .

Q. How can computational methods predict pharmacokinetic properties or binding modes?

- Approaches :

- Molecular Docking : Use AutoDock Vina to simulate interactions with receptors like serotonin transporters (SERT) .

- QSAR Modeling : Corrogate substituent electronegativity with logP values to predict blood-brain barrier permeability .

- MD Simulations : GROMACS simulations reveal stability of ligand-receptor complexes over 100-ns trajectories .

- Validation : Cross-check computational predictions with experimental ADMET data (e.g., microsomal stability assays) .

Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?

- Strategies :

- Purity Validation : Ensure >95% purity via HPLC (e.g., 97% purity in compound 4 ).

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to distinguish specific vs. off-target effects .

- Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

- Factors :

- Catalyst Purity : Impurities in NaBH(OAc)₃ can reduce yields by 15–20% .

- Moisture Sensitivity : Hydrolysis of intermediates in non-anhydrous solvents (e.g., DMF) may lead to byproducts .

- Resolution :

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Side Reactions | Use inert atmosphere (N₂/Ar) | |

| Low Solubility | Optimize solvent polarity |

Experimental Design Considerations

Q. What are best practices for handling air- or moisture-sensitive intermediates?

- Protocols :

- Schlenk Line Techniques : For LiAlH₄ reductions (e.g., THF at 0°C under N₂) .

- Drying Agents : Use molecular sieves or MgSO₄ during workup .

Q. How to design a factorial experiment for optimizing reaction conditions?

- Variables :

- Independent : Solvent polarity, catalyst loading, temperature.

- Dependent : Yield, purity, reaction time.

- Example Design :

| Run | Solvent | Catalyst (%) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 5 | 25 | 58 |

| 2 | THF | 10 | 40 | 72 |

- Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.